molecular formula C9H9NOS2 B063443 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile CAS No. 175202-62-7

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile

Cat. No. B063443
M. Wt: 211.3 g/mol
InChI Key: OOTXSMCMTVEYLB-UHFFFAOYSA-N
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Description

“4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

  • Antitumor Applications: Thiophene derivatives, including those similar to 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile, have been studied for their potential as antitumor agents. For instance, research on 2-aminothiophene derivatives has shown that they can inhibit the growth of human tumor cell lines such as hepatocellular carcinoma and breast cancer cells (Khalifa & Algothami, 2020).

  • Synthesis of Thiophene Derivatives: Studies have focused on the synthesis of various thiophene derivatives, demonstrating the reactivity of thiophene-based compounds with different electrophilic reagents. This research is important for understanding the chemical properties and potential applications of compounds like 4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile (Elnagdi, Selim, El Latif, & Samia, 2002).

  • Solar Cell Applications: Certain thiophene-based molecules, designed with electron donating and accepting groups, have been utilized in the fabrication of solution-processable bulk-heterojunction solar cells. These compounds have shown potential in enhancing photovoltaic performance due to their charge transfer properties (Gupta et al., 2015).

  • Heterocyclic Synthesis: Research has also been conducted on the synthesis of heterocyclic compounds using nitriles, including the creation of thiophene and thieno-pyrimidine derivatives. This area of study is crucial for the development of new compounds with diverse chemical and biological properties (Abdelrazek & Ead, 1988).

  • Herbicidal Activity: Novel thiophene-based derivatives have been synthesized and evaluated for their herbicidal activities. Some of these compounds have shown significant inhibition rates against various plant species, indicating their potential use in agricultural applications (Sun et al., 2019).

  • Electrochromic Properties: New thiophene derivatives have been synthesized and investigated for their electrochromic properties. These studies are important for the development of materials for electronic display technologies (Abaci et al., 2016).

properties

IUPAC Name

4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-5-7(4-10)13-9(12-3)8(5)6(2)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTXSMCMTVEYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384855
Record name 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile

CAS RN

175202-62-7
Record name 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 2,4-pentanedione (20 mmol) and K2CO3 (3 equivalents, 60 mmol) in DMF (10 mL) was added CS2 (1.2 equivalents, 24 mmol) and the resulting mixture stirred for 10 minutes. The mixture was cooled to 0° C. then chloroacetonitrile (1.0 equivalent, 20 mmol) was added and the reaction stirred 1 hour then warmed to room temperature and stirred for an additional 2 hours. The reaction mixture was again cooled to 0° C. and methyl iodide (1.05 equivalents, 22 mmol) was added slowly. The resulting mixture was warmed to room temperature. After 12 hours, water was added and the resulting suspension was stirred overnight. The desired product was isolated by filtration after washing with water.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, J Lou, P Wu, YG Zhou, Z Yu - The Journal of Organic …, 2019 - ACS Publications
An efficient protocol toward fully substituted thiophenes and thieno[2,3-b]thiophenes has been developed through CuCl 2 -catalyzed annulative coupling of S,S-disubstituted enones …
Number of citations: 18 pubs.acs.org

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